5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, universally known as CP 55,940, is a highly potent, synthetic non-classical cannabinoid that functions as a full agonist at both canonical cannabinoid receptors. Originally developed in the 1970s, this bicyclic phenol derivative has become the premier pharmacological tool compound for endocannabinoid system research due to its sub-nanomolar to low-nanomolar affinity for both CB1 and CB2 receptors . Unlike endogenous cannabinoids, CP 55,940 exhibits exceptional chemical and metabolic stability in aqueous buffers, making it highly processable for extended in vitro assays [1]. Its equal affinity for both receptor subtypes, combined with its availability as a highly stable tritiated radioligand ([3H]CP 55,940), solidifies its role as the indispensable baseline material for high-throughput screening, competitive displacement assays, and receptor autoradiography workflows .
Substituting CP 55,940 with classical cannabinoids (e.g., Δ9-THC), endogenous ligands (e.g., Anandamide), or aminoalkylindoles (e.g., WIN 55,212-2) severely compromises assay standardization and reproducibility. Δ9-THC is only a partial agonist with significantly lower receptor affinity, failing to induce the maximal receptor activation required for robust functional baseline establishment . Anandamide and other endocannabinoids are highly susceptible to rapid enzymatic degradation by fatty acid amide hydrolase (FAAH), necessitating the co-administration of enzyme inhibitors that can introduce off-target artifacts into the assay environment [1]. Furthermore, while WIN 55,212-2 is a potent synthetic alternative, it exhibits a pronounced 14-fold selectivity for the CB2 receptor and binds to a distinct orthosteric pocket, stabilizing a different receptor conformation that is not directly comparable to the classical or non-classical cannabinoid binding states [2]. Consequently, generic substitution leads to skewed displacement curves, unstable baseline readouts, and incompatible signal transduction profiles.
CP 55,940 is critical for establishing universal baselines because it binds with exceptionally high, roughly equal affinity to both CB1 (Ki = 0.6–5.0 nM) and CB2 (Ki = 0.7–2.6 nM) receptors as a full agonist . In direct contrast, the classical cannabinoid Δ9-THC exhibits significantly lower affinity (Ki ~40 nM) and acts only as a partial agonist [1]. This 10- to 80-fold superiority in binding affinity ensures that CP 55,940 can fully saturate receptor populations at lower working concentrations, providing a more reliable and dynamic window for competitive displacement assays.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | CP 55,940: Ki = 0.6–5.0 nM (CB1), 0.7–2.6 nM (CB2) |
| Comparator Or Baseline | Δ9-THC: Ki ~40 nM (CB1/CB2) |
| Quantified Difference | 10- to 80-fold higher affinity and equivalent CB1/CB2 binding |
| Conditions | In vitro radioligand displacement assay using mammalian cell membranes |
Procurement of CP 55,940 ensures a highly potent, non-selective baseline for screening novel cannabinoid ligands without the partial agonism confounding factors of THC.
When utilizing endogenous cannabinoids like Anandamide (AEA) in in vitro assays, the compounds undergo rapid hydrolysis by amidases (e.g., FAAH), requiring the addition of serine protease inhibitors like PMSF to maintain effective concentrations [1]. As a synthetic bicyclic phenol, CP 55,940 lacks the vulnerable ethanolamide structure and is completely resistant to FAAH-mediated degradation [2]. This structural immunity allows CP 55,940 to maintain 100% stability in aqueous assay buffers over extended incubation periods at 30–37°C without the need for chemical stabilizers.
| Evidence Dimension | Hydrolytic Stability in Assay Buffer |
| Target Compound Data | CP 55,940: 100% stable (amidase resistant) |
| Comparator Or Baseline | Anandamide (AEA): Rapidly degraded without PMSF/inhibitors |
| Quantified Difference | Elimination of the need for enzyme inhibitors during incubation |
| Conditions | In vitro receptor binding and functional assays at 30–37°C |
Eliminates the need for costly and potentially confounding enzyme inhibitors in high-throughput screening workflows, improving assay reproducibility.
CP 55,940 and the aminoalkylindole WIN 55,212-2 stabilize fundamentally different active states of the cannabinoid receptor. Plasmon waveguide resonance (PWR) spectroscopy demonstrates that binding of CP 55,940 to the human CB1 receptor induces a saturable rightward shift in the resonance minimum, whereas WIN 55,212-2 induces a leftward shift [1]. Furthermore, WIN 55,212-2 exhibits a 14-fold selectivity for CB2 driven by a specific interaction with the Phe5.46 residue, whereas CP 55,940's high affinity remains completely unaffected by mutations at this site [2].
| Evidence Dimension | Receptor Conformational Shift (PWR Spectroscopy) |
| Target Compound Data | CP 55,940: Rightward spectral shift; independent of Phe5.46 |
| Comparator Or Baseline | WIN 55,212-2: Leftward spectral shift; CB2-biased via Phe5.46 |
| Quantified Difference | Opposite directional shift in PWR; lack of Phe5.46 dependence |
| Conditions | Human CB1-myc-His6 receptor in proteolipid bilayers |
Buyers investigating biased agonism or specific G-protein coupling pathways must procure CP 55,940 to access this distinct receptor conformation not achievable with aminoalkylindoles.
In complex biological matrices such as cancer cell lines, [3H]CP 55,940 provides superior canonical specificity compared to [3H]WIN 55,212-2. In human prostate cancer cell lines (PC-3 and DU-145), [3H]WIN 55,212-2 exhibits high-affinity binding to atypical, non-canonical sites that trigger off-target cytotoxicity [1]. In the exact same assays, [3H]CP 55,940 shows no specific binding to these non-canonical sites, confirming its strict fidelity to canonical CB1 and CB2 receptors [2].
| Evidence Dimension | Canonical Receptor Specificity |
| Target Compound Data | [3H]CP 55,940: Strictly binds canonical CB1/CB2 receptors |
| Comparator Or Baseline | [3H]WIN 55,212-2: Exhibits atypical non-canonical binding in cancer lines |
| Quantified Difference | Complete absence of off-target binding in non-canonical CBR models |
| Conditions | Radioligand screening in PC-3 and DU-145 prostate cancer cell lines |
Ensures that high-throughput screening and displacement assays strictly measure canonical CB1/CB2 activity without confounding off-target noise.
Directly leveraging its equal, sub-nanomolar affinity for both CB1 and CB2, CP 55,940 is the preferred choice for calibrating competitive radioligand binding assays. It provides a reliable 100% displacement baseline against which novel, uncharacterized synthetic cannabinoids can be accurately measured .
Because CP 55,940 is completely resistant to amidase and FAAH degradation, it is the required agonist for functional assays (e.g., [35S]GTPγS binding) in crude brain homogenates or liver tissues where endogenous ligands like Anandamide would rapidly degrade without the addition of disruptive enzyme inhibitors [1].
Driven by its unique ability to stabilize a distinct rightward-shifting receptor conformation compared to aminoalkylindoles, CP 55,940 is essential for researchers mapping specific G-protein coupling preferences, β-arrestin recruitment, and downstream MAPK/ERK signaling pathways in canonical cannabinoid models [2].
Due to its strict adherence to canonical CB1/CB2 targets and lack of binding to atypical sites found in certain cancer lines, CP 55,940 serves as the ideal negative control or differential probe when attempting to isolate and characterize novel, non-canonical cannabinoid-like receptors in oncology research [3].